Octanenitrile, with the chemical formula C₈H₁₅N and a molecular weight of 125.21 g/mol, is an aliphatic nitrile. It is also known by several other names, including 1-Cyanoheptane and n-Octanonitrile. This compound appears as a colorless to light yellow liquid and has a boiling point of approximately 205.95 °C (478.4 K) and a melting point of about 10.83 °C (283.98 K) . Octanenitrile is characterized by its relatively low water solubility (233.7 mg/L) and moderate log P value of 2.8, indicating a significant lipophilicity .
Octanenitrile, due to its functional group and chain length, is a valuable intermediate in organic synthesis. It can be used as a starting material for the preparation of various organic compounds, including:
Octanenitrile possesses good solvating properties for various non-polar and slightly polar organic compounds. This makes it a suitable solvent for various research applications, including:
Octanenitrile's unique properties are being explored in the development of novel materials:
Octanenitrile finds applications in various other scientific research fields, including:
Octanenitrile can be synthesized through several methods:
Octanenitrile finds applications in various fields:
Interaction studies involving octanenitrile have primarily focused on its toxicological profile and environmental impact. It has been evaluated alongside similar compounds for read-across toxicity assessments, particularly concerning genotoxicity and reproductive toxicity endpoints . The structural similarity with other nitriles allows for comparative studies regarding metabolic pathways and potential health risks.
Octanenitrile shares structural similarities with other aliphatic nitriles, which include:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
Hexanenitrile | C₆H₁₃N | 99.16 g/mol | Shorter carbon chain |
Dodecanenitrile | C₁₂H₂₅N | 197.32 g/mol | Longer carbon chain |
Nonanenitrile | C₉H₁₉N | 155.24 g/mol | Intermediate chain length |
Octanenitrile is unique due to its specific chain length that allows for distinct physical properties such as boiling point and solubility compared to hexanenitrile and dodecanenitrile. Its moderate lipophilicity makes it particularly useful in organic synthesis where solubility in organic solvents is essential.
Octanenitrile is traditionally synthesized via the dehydration of aldoximes or the cyanation of alkyl halides. A notable method involves the reduction of isopropyl octanoate using diisobutylaluminium hydride (DIBAL-H), followed by iodine-mediated conversion to the nitrile. In this two-step process, DIBAL-H selectively reduces the ester to an aldehyde intermediate at −78 °C, which subsequently reacts with aqueous ammonia and iodine to yield octanenitrile in 82% efficiency.
Table 1: Key Reaction Conditions for Octanenitrile Synthesis
Alternative routes include the Rosenmund-von Braun reaction, where heptyl bromide reacts with copper(I) cyanide, though this method is less favored due to toxicity concerns.
Electrochemical methods offer a sustainable pathway for nitrile synthesis by avoiding stoichiometric oxidants. A bromine-mediated indirect electrooxidation strategy using a CoS₂/CoS@graphite felt electrode achieves 98% selectivity for octanenitrile at 60 mA cm⁻². The process leverages bromide ions (Br⁻) as redox mediators, which oxidize to bromine (Br₂) at the anode, facilitating the dehydrogenation of octylamine to octanenitrile. Coupled with hydrogen evolution at the cathode, this method attains a faradaic efficiency of 87%.
Key Advantages:
Aldoxime dehydratases (Oxds) provide a biocatalytic route to octanenitrile, converting n-octanaloxime into the nitrile at ambient conditions. Engineered Oxds from Bacillus spp. achieve substrate loadings exceeding 1 kg·L⁻¹ in solvent-free systems, with conversions >90% in 24 hours. This method is particularly advantageous for chiral nitrile synthesis, as enzymes like OxdA-V2 exhibit enantioselectivity toward Z-aldoximes (ee >99%).
Mechanistic Insight:
The hydrogenation of octanenitrile to primary amines is critical for pharmaceutical and agrochemical industries. Cobalt pincer complexes, such as [(iPrPNP)CoH], catalyze this transformation under 4 bar H₂ at 100 °C, yielding n-octylamine with 95% selectivity. Nickel-based catalysts, including Ni/NiO@C-600-200-1-H₂O, further enhance efficiency, achieving >99% conversion at 120 °C and 10 bar H₂.
Table 2: Comparative Performance of Hydrogenation Catalysts
Catalyst | Temperature (°C) | Pressure (bar H₂) | Selectivity (%) |
---|---|---|---|
[(iPrPNP)CoH] | 100 | 4 | 95 |
Ni/NiO@C-600-200-1-H₂O | 120 | 10 | 98.25 |
Ni/SiC | 100 | 30 | 96 |
Mechanistic studies reveal that nickel catalysts promote hydrogen spillover, where active H species migrate from Ni sites to the SiC support, reducing nitriles adsorbed on the surface.
The electrochemical oxidation of primary amines to nitriles represents a green alternative to traditional methods reliant on toxic oxidants. A breakthrough strategy employs a bromine-mediated indirect electrooxidation process using a CoS₂/CoS@Graphite Felt (GF) electrode [1] [2]. In this system, bromide ions (Br⁻) are oxidized to bromine (Br₂) at the anode, which subsequently reacts with octylamine to form octanenitrile via a two-electron transfer mechanism. The process achieves 98% selectivity for octanenitrile at a current density of 60 mA cm⁻², coupled with an 87% faradaic efficiency [1] [2].
Key advantages include:
This approach eliminates stoichiometric oxidants and operates under mild conditions (room temperature, atmospheric pressure), aligning with green chemistry principles.
The hydrogenation of nitriles to primary amines is a critical transformation for pharmaceutical and agrochemical industries. Non-noble metal catalysts, such as carbon-coated Ni/NiO (Ni/NiO@C-600-200-1-H₂O), have emerged as sustainable alternatives to precious-metal systems [5]. For octanenitrile, this catalyst facilitates hydrogenation under mild conditions (120°C, 10 bar H₂), achieving >99% conversion and 98.25% selectivity toward octylamine [5].
Mechanistic insights:
Comparative studies with aromatic nitriles (e.g., benzonitrile) reveal similar efficiency, highlighting the system’s adaptability [5]. This contrasts with noble-metal catalysts, which often require higher pressures (>30 bar H₂) and exhibit inferior functional group tolerance [3] [4].
Modern catalytic systems prioritize compatibility with diverse functional groups to streamline synthetic routes. For octanenitrile derivatives, the Ni/NiO@C catalyst demonstrates remarkable tolerance toward:
In bromine-mediated electrooxidation, aliphatic amines with branched chains or unsaturated bonds (e.g., allylamine) also convert efficiently to nitriles, albeit with slightly reduced selectivity (85–92%) [1] [2]. This broad tolerance enables the synthesis of structurally complex nitriles without protective-group strategies.
Continuous flow reactors enhance the scalability and safety of octanenitrile synthesis. A notable example is the adaptation of bromine-mediated electrooxidation in microreactors, which offer:
In hydrogenation, continuous flow systems using Ni/NiO@C achieve >99% conversion over 31 hours of operation, demonstrating unmatched durability compared to batch reactors [5]. Flow chemistry also facilitates the integration of in-line purification, enabling real-time removal of byproducts like ammonia [7].
Irritant;Environmental Hazard